Superior Phenacyl Esterase Inhibition Potency (IC50) Relative to Unsubstituted Phenacyl
4-(2-Bromoacetyl)benzoic acid demonstrates significantly enhanced inhibition of phenacyl esterase compared to the unsubstituted phenacyl scaffold. The compound's steric bulk and specific substitution pattern contribute to this improved activity, making it a more potent tool for probing enzyme active sites .
| Evidence Dimension | Half Maximal Inhibitory Concentration (IC50) against Phenacyl Esterase |
|---|---|
| Target Compound Data | 0.06 mM |
| Comparator Or Baseline | Phenacyl (Unsubstituted) - 1 mM |
| Quantified Difference | 16.7-fold lower IC50 (higher potency) for the target compound |
| Conditions | In vitro enzyme inhibition assay; compound identity verified by CymitQuimica product datasheet . |
Why This Matters
This >16-fold increase in potency directly translates to using less material in assays and achieving more complete enzyme inhibition, which is critical for researchers studying esterase and peptidase mechanisms.
